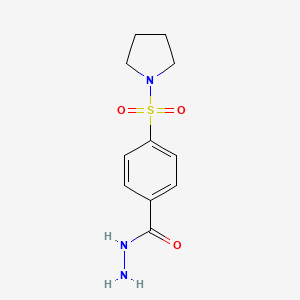
2-chloro-N-(2,4,6-trichlorophenyl)propanamide
描述
“2-chloro-N-(2,4,6-trichlorophenyl)propanamide” is a chemical compound with the molecular formula C9H7Cl4NO. It has a molecular weight of 286.97 . It’s a derivative of propanamide, which is an amide, and phenol, which is an aromatic compound .
Molecular Structure Analysis
The molecule contains a propanamide group (a three-carbon chain with an amide functional group at one end) and a phenyl group (a six-carbon aromatic ring) which is substituted with three chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an amide, it would likely be capable of forming hydrogen bonds, which could make it somewhat polar. The presence of the chlorines could make it relatively dense and possibly somewhat volatile .作用机制
CPP is an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. When CPP binds to the active site of acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse. This results in increased nerve transmission and increased muscle contraction, leading to paralysis and death.
Biochemical and Physiological Effects
CPP has been found to be toxic to a variety of organisms, including mammals, birds, fish, and insects. In mammals, CPP causes a range of effects, including changes in behavior, muscle weakness, and death. In birds, CPP causes changes in behavior and death. In fish, CPP causes changes in behavior, impaired swimming ability, and death. In insects, CPP causes paralysis and death.
实验室实验的优点和局限性
CPP is an effective herbicide, insecticide, and fungicide, and is widely used in agricultural settings. In laboratory experiments, CPP has several advantages. It is relatively inexpensive, easy to obtain, and easy to use. It is also stable in storage and is soluble in water, ethanol, and acetone. However, CPP also has some limitations. It is toxic to mammals, birds, fish, and insects, and can cause adverse effects in humans if not handled properly.
未来方向
1. Further research into the effects of CPP on the environment and human health.
2. Development of more effective methods of application and delivery of CPP.
3. Development of methods to reduce the toxicity of CPP.
4. Development of methods to reduce the persistence of CPP in the environment.
5. Development of methods to reduce the bioaccumulation of CPP in the food chain.
6. Development of new formulations of CPP that are more effective and less toxic.
7. Development of methods to reduce the risk of CPP exposure to humans and other organisms.
8. Development of methods to reduce the risk of CPP contamination of water and soil.
9. Development of methods to detect and monitor CPP in the environment.
10. Development of methods to reduce the risk of CPP resistance in target organisms.
科学研究应用
CPP is used in scientific research to study the effects of pesticides on the environment and on human health. It has been used to study the effects of pesticide exposure on the nervous system, reproductive system, and immune system. It has also been used to study the effects of pesticide exposure on the development of cancer, birth defects, and other diseases. CPP has been used to study the effects of pesticide exposure on the metabolism of plants, insects, and other organisms.
属性
IUPAC Name |
2-chloro-N-(2,4,6-trichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl4NO/c1-4(10)9(15)14-8-6(12)2-5(11)3-7(8)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJAYGFCLLJTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254129 | |
| Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
735321-28-5 | |
| Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735321-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2,4,6-trichlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




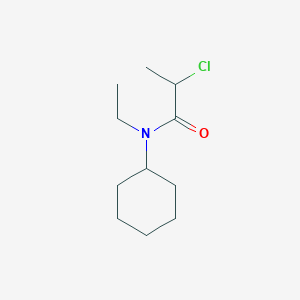
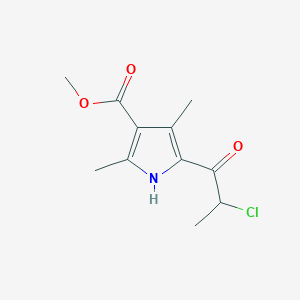
![4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile](/img/structure/B3386475.png)
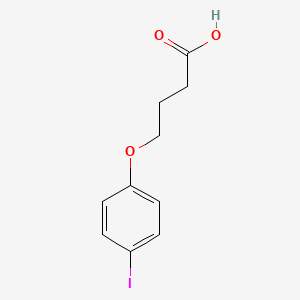
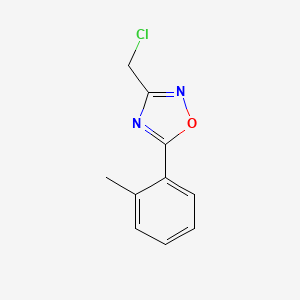
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3386494.png)
![3-amino-N,N-diethyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]benzene-1-sulfonamide](/img/structure/B3386502.png)
![2-{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3386505.png)
![2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B3386508.png)
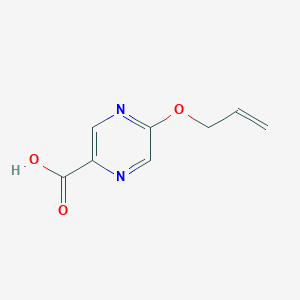
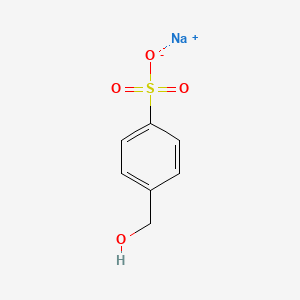
![4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3386542.png)
